molecular formula C14H20N2O B11122150 2-(1-pentyl-1H-benzimidazol-2-yl)ethanol

2-(1-pentyl-1H-benzimidazol-2-yl)ethanol

Cat. No.: B11122150
M. Wt: 232.32 g/mol
InChI Key: UULKIMYUZDOTAZ-UHFFFAOYSA-N
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Description

2-(1-pentyl-1H-benzimidazol-2-yl)ethanol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a benzimidazole ring substituted with a pentyl group at the 1-position and an ethanol group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-pentyl-1H-benzimidazol-2-yl)ethanol typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by the introduction of the pentyl and ethanol groups. One common method involves the reaction of ortho-phenylenediamine with a pentyl aldehyde in the presence of an acid catalyst to form the benzimidazole ring. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(1-pentyl-1H-benzimidazol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of 2-(1-pentyl-1H-benzimidazol-2-yl)acetaldehyde or 2-(1-pentyl-1H-benzimidazol-2-yl)acetic acid.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

2-(1-pentyl-1H-benzimidazol-2-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-pentyl-1H-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . Additionally, the ethanol group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-pentyl-1H-benzimidazol-2-yl)ethanol is unique due to the presence of the pentyl group, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its ability to cross biological membranes and reach intracellular targets, potentially improving its efficacy as a therapeutic agent. Additionally, the combination of the benzimidazole ring and the ethanol group provides a versatile scaffold for further chemical modifications and optimization of its properties.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-(1-pentylbenzimidazol-2-yl)ethanol

InChI

InChI=1S/C14H20N2O/c1-2-3-6-10-16-13-8-5-4-7-12(13)15-14(16)9-11-17/h4-5,7-8,17H,2-3,6,9-11H2,1H3

InChI Key

UULKIMYUZDOTAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCO

Origin of Product

United States

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